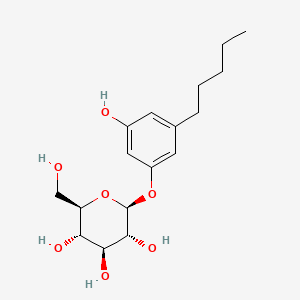

![molecular formula C12H13BrO3 B590320 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one CAS No. 146721-06-4](/img/structure/B590320.png)

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one

Overview

Description

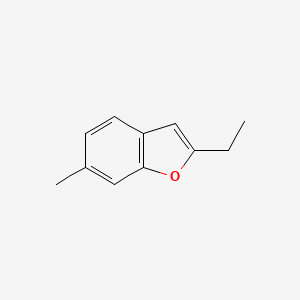

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one is a chemical compound with the molecular formula C12H14O3 . It is also known by other names such as 1-(1,3-Benzodioxol-5-yl)-1-pentanone, 1-(1,3-benzodioxol-5-yl)pentan-1-one, and 3,4-Methylenedioxyphenyl Butyl Ketone .

Molecular Structure Analysis

The molecular structure of this compound includes 15 heavy atoms . The InChI representation of the molecule isInChI=1S/C12H14O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7H,2-4,8H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been studied. For example, the bioreduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone for the production of enantiomerically pure (S)-1-(1,3-benzodioxal-5-yl)ethanol was investigated using freeze-dried whole-cell of Lactobacillus fermentum P1 .Physical and Chemical Properties Analysis

The molecular weight of this compound is 206.24 g/mol . It has a computed XLogP3 value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds .Scientific Research Applications

Synthesis and Molecular Structure Studies : A study focused on the synthesis, characterization, thermal stability, and theoretical studies of a related compound, 1-(benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one (BDP). This research included single-crystal X-ray diffraction analysis, FT-IR analysis, and scanning electron microscopy, providing insights into the structure and properties of similar compounds (Senthan, Srinivasan, & Kabilan, 2015).

Biochemical and Cell-Based Studies : Research on virtual screening targeting the urokinase receptor led to the discovery of compounds including (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine, which showed promising results in breast MDA-MB-231 invasion, migration, and adhesion assays, as well as blocking angiogenesis (Wang et al., 2011).

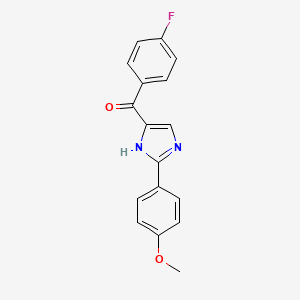

Antimicrobial and Anti-Proliferative Activities : A study synthesized and evaluated thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety for their antimicrobial and antiproliferative activities. Some compounds showed significant inhibitory effects against HCT-116 cancer cells (Mansour et al., 2020).

Anti-Cancer Activity and Molecular Docking Studies : Research on the derivatives of (E)-1-(benzo [d] [1,3]dioxol-5-yl)-3-phenyl prop‑2-en-1-ones included synthesis, characterization, and evaluation for anti-cancer activity, supported by molecular docking studies (Alphonsa, 2020).

Total Synthesis of Isoquinoline Alkaloids : A study described the total synthesis of benzo[c]phenanthridine alkaloids, including key steps involving compounds with benzo[d][1,3]dioxol-5-yl substitution, highlighting the compound's role in synthesizing complex organic molecules (Korivi & Cheng, 2010).

Future Directions

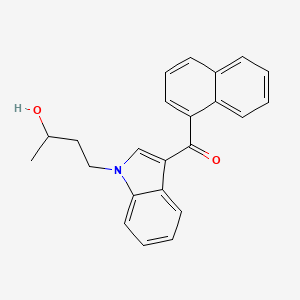

While specific future directions for 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one are not available, related compounds have shown promising results in anticancer studies . These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Mechanism of Action

Target of Action

The compound “1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one” has been found to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents . In addition, this compound has been reported to act as an agonist for the auxin receptor TIR1 (Transport Inhibitor Response 1), promoting root growth in plants .

Mode of Action

This compound interacts with its targets, causing changes in their function. For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . As an auxin receptor agonist, it enhances root-related signaling responses in plants .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and growth. In cancer cells, it modulates microtubule assembly, leading to mitotic blockade and cell apoptosis . In plants, it enhances auxin response reporter’s transcriptional activity, down-regulating the expression of root growth-inhibiting genes .

Result of Action

The compound’s action results in significant cellular and molecular effects. In cancer cells, it causes cell cycle arrest and induces apoptosis . In plants, it promotes root growth by enhancing auxin signaling .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and agitation speed can affect the compound’s activity . .

Biochemical Analysis

Biochemical Properties

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound may form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that could have different biological activities . In in vitro and in vivo studies, the temporal effects of this compound have been observed, with changes in cellular responses noted over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions are essential for understanding how this compound affects overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these processes is important for elucidating the compound’s overall biological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-bromopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-3-9(13)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBSUOHBUXPEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747089 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146721-06-4 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.